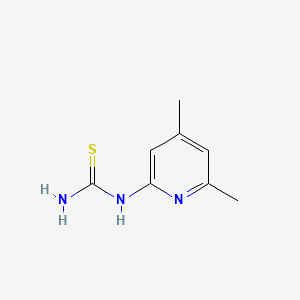(4,6-Dimethyl-pyridin-2-yl)-thiourea
CAS No.: 49600-35-3
Cat. No.: VC8468264
Molecular Formula: C8H11N3S
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49600-35-3 |
|---|---|
| Molecular Formula | C8H11N3S |
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | (4,6-dimethylpyridin-2-yl)thiourea |
| Standard InChI | InChI=1S/C8H11N3S/c1-5-3-6(2)10-7(4-5)11-8(9)12/h3-4H,1-2H3,(H3,9,10,11,12) |
| Standard InChI Key | ZXQTZSMIBLLDGW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1)NC(=S)N)C |
| Canonical SMILES | CC1=CC(=NC(=C1)NC(=S)N)C |
Introduction
(4,6-Dimethyl-pyridin-2-yl)-thiourea (hypothetical molecular formula: C₈H₁₁N₃S) consists of a pyridine ring substituted with methyl groups at the 4- and 6-positions, linked to a thiourea (-NH-CS-NH₂) group at the 2-position. While the exact CAS registry number for this compound is not explicitly listed in the provided sources, structurally analogous thiourea derivatives, such as (6-methylpyridin-2-yl)-thiourea (CAS 49600-34-2; C₇H₉N₃S, MW 167.23) , offer a foundational reference. Extrapolating from this data, the molecular weight of the 4,6-dimethyl variant is estimated to be 181.27 g/mol, accounting for the additional methyl group.
Key structural features include:
-
A pyridine core providing aromaticity and hydrogen-bonding capabilities.
-
Methyl groups at positions 4 and 6, enhancing lipophilicity and steric bulk.
-
A thiourea moiety capable of forming hydrogen bonds and coordinating with metal ions, a trait critical for biological activity .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of pyridine-thiourea derivatives typically involves the reaction of aminopyridines with isothiocyanates. For example, (6-methylpyridin-2-yl)-thiourea is synthesized via:
-
Condensation: 6-Methylpyridin-2-amine reacts with benzylisothiocyanate in acetone under reflux to form an intermediate .
-
Hydrolysis: The intermediate is treated with NaOH in tetrahydrofuran (THF) to yield the thiourea derivative .
Applying this methodology to 4,6-dimethylpyridin-2-amine would likely follow a similar pathway:
-
Step 1: React 4,6-dimethylpyridin-2-amine with an isothiocyanate (e.g., phenylisothiocyanate) in a polar aprotic solvent (e.g., acetone or THF).
-
Step 2: Purify the product via recrystallization or column chromatography.
Yield and Reaction Conditions
Pharmacological Activities
Enzyme Inhibition
Thiourea derivatives exhibit notable activity against metabolic enzymes:
-
α-Glucosidase inhibition: In a 2024 study, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) demonstrated an IC₅₀ of 9.77 mM against α-glucosidase, surpassing the reference drug acarbose (IC₅₀ = 11.96 mM) . The thiourea group’s hydrogen-bonding capacity is critical for binding to the enzyme’s active site .
-
DNA gyrase inhibition: Thiazole-thiourea hybrids, such as 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile, showed dock scores of -6.4 to -9.2 kcal/mol against bacterial DNA gyrase, correlating with antimicrobial activity .
Antimicrobial Activity
-
Antibacterial: Compound 13a (a thiazole-thiourea derivative) displayed MIC values of 46.9–93.7 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Antifungal: The same compound inhibited Candida albicans at 5.8–7.8 μg/mL .
Structure-Activity Relationships (SAR)
Thiourea Modifications
-
Thiocarbonyl necessity: Replacement of the thiourea group with urea or guanidine abolishes enzyme inhibitory activity, as seen in PHGDH inhibitors .
-
Substituent effects:
Pyridine Core Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume